4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride
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Overview
Description
4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride is a chemical compound with the molecular formula C12H16ClF2NO. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic chemistry . This compound is characterized by the presence of a piperidine ring bonded to a difluorophenoxy group, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride typically involves the reaction of 2,6-difluorophenol with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield . The purification of the final product is achieved through crystallization or recrystallization techniques, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperidine derivatives, substituted difluorophenoxy derivatives.
Scientific Research Applications
4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways . The difluorophenoxy group enhances its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Difluorophenoxy)methyl]piperidine;hydrochloride
- 4-[(2,4-Difluorobenzoyl)piperidine;hydrochloride
- 4-[(2,4-Difluorophenoxy)piperidine;hydrochloride
Uniqueness
4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenoxy group, which influences its chemical reactivity and biological activity . This distinct structure provides it with unique properties compared to other similar compounds, making it valuable in various research and industrial applications .
Properties
CAS No. |
614731-45-2 |
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Molecular Formula |
C12H16ClF2NO |
Molecular Weight |
263.71 g/mol |
IUPAC Name |
4-[(2,6-difluorophenoxy)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C12H15F2NO.ClH/c13-10-2-1-3-11(14)12(10)16-8-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H |
InChI Key |
MYFSPOKPJQYGQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=C2F)F.Cl |
Origin of Product |
United States |
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